Technical Documentation Center

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride
  • CAS: 1170286-82-4

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: From Structure to Hypothesis The compound 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride presents a chemical scaffold suggestiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: From Structure to Hypothesis

The compound 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride presents a chemical scaffold suggestive of interaction with multiple biological targets, a common characteristic of molecules designed for central nervous system (CNS) activity. The piperidine moiety is a well-established pharmacophore found in a vast array of CNS-active drugs, while the N-substituted acetamide portion can engage in various hydrogen bonding and hydrophobic interactions critical for ligand-receptor binding.[1][2] The methoxy group, though seemingly simple, can significantly influence a molecule's physicochemical properties, metabolic stability, and direct interactions with target proteins.[3][4][5]

Given the absence of extensive public data on this specific molecule, this guide proposes a systematic, in vitro-driven approach to de-orphanize its mechanism of action. Our strategy is built on a foundation of structural analogy to known pharmacologically active classes, including but not limited to, synthetic opioids, serotonin receptor modulators, and sigma receptor ligands.[6][7][8][9] This document will serve as a comprehensive roadmap for characterizing the compound's primary targets, understanding its functional effects at a cellular level, and proactively identifying potential off-target liabilities.

Part 1: Initial Target Class Hypothesis and Screening Cascade

The initial phase of investigation is designed to cast a wide yet informed net, prioritizing target classes based on the structural motifs present in 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride. The piperidine core is prevalent in molecules targeting G-protein coupled receptors (GPCRs) and ion channels.[10] Therefore, our primary screening efforts will be directed towards these families, with a particular focus on receptors implicated in analgesia, psychosis, and other CNS disorders.

Proposed Initial Screening Workflow

The following diagram outlines a logical and efficient workflow for the initial characterization of the compound. This tiered approach is designed to maximize information gain while conserving resources.

screening_workflow cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Mechanism Deep Dive start 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride primary_screen Primary Radioligand Binding Screen (e.g., Broad GPCR Panel) start->primary_screen Initial Characterization dose_response Dose-Response Binding Assays (Ki Determination) primary_screen->dose_response Identified 'Hits' functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) dose_response->functional_assays Confirmed Binders selectivity_panel Selectivity Profiling (Related & Off-Target Receptors) dose_response->selectivity_panel Confirmed Binders pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) functional_assays->pathway_analysis electrophysiology Electrophysiology (Ion Channel Modulation) selectivity_panel->electrophysiology If Ion Channel Hit

Caption: A tiered in vitro screening cascade for mechanism of action elucidation.

Part 2: Detailed Experimental Protocols and Rationale

The following sections provide detailed methodologies for the key experiments outlined in the screening cascade. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Primary Target Screening: Radioligand Binding Assays

Principle: Radioligand binding assays are a robust and high-throughput method to identify direct interactions between a compound and a specific receptor. By competing with a radiolabeled ligand of known affinity, we can determine the test compound's ability to bind to the target.

Protocol: Broad GPCR Panel Screen

  • Preparation of Cell Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., µ-opioid, 5-HT2A, D2, σ1 receptors).

    • Homogenize cells in a hypotonic buffer (e.g., Tris-HCl) and pellet the membranes by centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-Ketanserin for 5-HT2A), and 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride at a high screening concentration (e.g., 10 µM).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature for a set duration to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) flags a "hit."

Expertise & Trustworthiness: The choice of radioligand and its concentration relative to its dissociation constant (Kd) is critical for assay sensitivity. Running a saturation binding experiment to determine the Kd and Bmax (receptor density) for each membrane preparation is a crucial quality control step.

Hit Confirmation: Dose-Response and Functional Assays

Once initial hits are identified, the next steps are to confirm these interactions, determine their affinity, and characterize the functional consequence of binding.

2.2.1. Dose-Response Binding Assays (Ki Determination)

This assay is a follow-up to the primary screen, using a range of concentrations of the test compound to determine its binding affinity (Ki). The protocol is similar to the primary screen, but with a full concentration-response curve of the test compound. The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC50 (concentration that inhibits 50% of specific binding), from which the Ki is calculated using the Cheng-Prusoff equation.

Hypothetical Target Radioligand Hypothetical Ki (nM)
µ-Opioid Receptor[³H]-DAMGO50
5-HT2A Receptor[³H]-Ketanserin15
Sigma-1 Receptor[³H]-(+)-Pentazocine120

2.2.2. Functional Assays: Unveiling the "Action" in Mechanism of Action

A compound can be an agonist, antagonist, inverse agonist, or allosteric modulator. Functional assays are essential to distinguish between these possibilities.

Protocol: cAMP Accumulation Assay (for Gαs/i-coupled GPCRs)

  • Cell Culture: Use a cell line expressing the target receptor (e.g., HEK293 cells expressing the µ-opioid receptor, which is Gαi-coupled).

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride across a range of concentrations.

    • To measure antagonism, pre-incubate with the test compound before adding a known agonist.

    • Stimulate adenylyl cyclase with forskolin (for Gαi-coupled receptors) or the appropriate agonist (for Gαs-coupled receptors).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: A dose-dependent increase (for Gαs) or decrease (for Gαi) in cAMP indicates agonism. Calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist mode: A dose-dependent rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb.

Protocol: Calcium Flux Assay (for Gαq-coupled GPCRs)

  • Cell Culture and Dye Loading: Use a cell line expressing a Gαq-coupled receptor (e.g., CHO cells expressing the 5-HT2A receptor). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

    • Record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Similar to the cAMP assay, calculate EC50/Emax for agonists or pA2/Kb for antagonists.

Selectivity and Off-Target Profiling

A therapeutically viable compound should exhibit selectivity for its primary target(s) over other related receptors and known off-targets that can cause adverse effects.

Rationale: The piperidine scaffold is known to interact with a variety of receptors.[1] A compound with high affinity for the 5-HT2A receptor, for instance, should be tested against other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors to establish its selectivity profile. A critical off-target to assess for any new chemical entity is the hERG potassium channel, as blockade can lead to cardiotoxicity.[11]

Protocol: hERG Channel Electrophysiology Assay

  • Cell Line: Use a cell line stably expressing the human hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • Use an automated patch-clamp system for higher throughput.

    • Establish a whole-cell recording configuration.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 for hERG channel blockade. A high IC50 value relative to the on-target potency is desirable.

Part 3: Visualizing Signaling Pathways

Understanding which intracellular signaling pathways are modulated by the compound is the final step in elucidating its mechanism of action.

Potential 5-HT2A Receptor Signaling

If the compound is found to be a 5-HT2A antagonist, it would be expected to block the canonical Gαq-mediated pathway, as depicted below.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Compound 2-methoxy-N-(piperidin-4-yl)acetamide HCl (Antagonist) Compound->Receptor Binds & Blocks

Caption: Canonical 5-HT2A receptor signaling pathway and point of antagonism.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride. By employing a systematic approach of broad screening, hit confirmation, functional characterization, and selectivity profiling, researchers can build a detailed understanding of its mechanism of action. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization, in vivo efficacy studies, and safety pharmacology. The principles and protocols outlined herein are designed to be adaptable and serve as a robust starting point for the investigation of any novel compound with a similar chemical architecture.

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications.
  • N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride. PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed.
  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate.
  • 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide,monohydrochloride. PubChem.
  • Methoxyacetylfentanyl - OFDT Documentation.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI.
  • The role of the methoxy group in approved drugs - PubMed.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC.
  • Full article: Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI.
  • Piperidine Analogs in Central Nervous System Research: A Technical Guide - Benchchem.
  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed.
  • Novel Psychoactive Substances (NPS) analysis - SCIEX.
  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate.
  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis.
  • Novel psychoactive substances: a toxicological challenge - RCPath.org.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers.
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab.

Sources

Exploratory

The Pharmacological Potential of 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride in Targeted Kinase Inhibition

Executive Summary In the landscape of modern targeted therapeutics, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) emerges not as a standalone therapeutic agent, but as a highly specialized, liga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) emerges not as a standalone therapeutic agent, but as a highly specialized, ligand-efficient pharmacophore. It is primarily utilized as a critical building block in the rational drug design of next-generation, isoform-selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. By acting as a highly tunable solvent-channel vector, this piperidine-acetamide derivative enables medicinal chemists to achieve unprecedented selectivity profiles, mitigating the dose-limiting toxicities traditionally associated with pan-PI3K inhibition.

The Mechanistic Imperative: Targeting PI3Kδ

The Class I PI3K family consists of four highly homologous isoforms: α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed and govern fundamental cellular processes like glucose homeostasis, PI3Kδ is predominantly restricted to the hematopoietic compartment. It is a critical regulator of B-cell receptor (BCR) signaling, leukocyte chemotaxis, and mast cell degranulation.

Consequently, PI3Kδ has been validated as a premier therapeutic target for B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and inflammatory respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD) ()[1]. The pharmacological challenge lies in designing molecules that inhibit PI3Kδ without cross-reacting with PI3Kα/β, which would otherwise induce severe hyperglycemia and gastrointestinal toxicity.

PI3K_Pathway BCR Receptor Tyrosine Kinase (e.g., BCR / EGFR) PI3Kd PI3K Isoforms (α, β, γ, δ) BCR->PI3Kd Activates PIP3 PIP3 (Second Messenger) PI3Kd->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Converted to AKT AKT / mTOR Signaling Cascade PIP3->AKT Recruits & Activates Prolif Cell Survival, Proliferation & Immunity AKT->Prolif Drives

Diagram 1: The PI3K/AKT signaling cascade highlighting the conversion of PIP2 to PIP3.

Rational Drug Design: The Piperidine-Acetamide Motif

The architectural success of PI3Kδ inhibitors often relies on a rigid central scaffold (such as a thieno[3,2-d]pyrimidine or indazole core) that projects distinct functional groups into specific regions of the ATP-binding pocket ()[2].

The integration of 2-methoxy-N-(piperidin-4-yl)acetamide serves a highly specific structural purpose:

  • The Piperidine Ring: The secondary amine acts as a versatile synthetic attachment point (typically coupling to a C6-aldehyde on the core via reductive amination)[3]. Once bound, the rigid chair conformation of the piperidine ring acts as a spatial director.

  • The 2-Methoxyacetamide Tail: This moiety projects outward into the solvent-exposed channel of the kinase. Free-Wilson analysis of comprehensive PI3K inhibitor data reveals that specific N-methylations and hydrogen-bond acceptors (like the methoxy oxygen) in this region interact with non-conserved residues unique to the PI3Kδ isoform, driving >1000-fold selectivity over PI3Kα ()[1].

Drug_Design Scaffold Thieno[3,2-d]pyrimidine Core Rigid Structural Backbone Hinge C4 Substitution Morpholine (Hinge Binder) Scaffold->Hinge ATP Mimetic Affinity C2 Substitution 1H-Indole (Affinity Pocket) Scaffold->Affinity Hydrophobic Interaction Selectivity C6 Substitution 2-methoxy-N-(piperidin-4-yl)acetamide Scaffold->Selectivity Solvent Channel Vector Outcome Pharmacological Outcome High PI3Kδ Selectivity Hinge->Outcome Affinity->Outcome Selectivity->Outcome

Diagram 2: Rational drug design logic mapping pharmacophores to the PI3Kδ binding pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of derivatives utilizing this compound must employ self-validating protocols where internal controls inherently prove the assay's mechanical success.

Protocol A: Late-Stage Functionalization via Reductive Amination

Objective: Couple 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride to a kinase core aldehyde (e.g., a thienopyrimidine-6-carboxaldehyde)[3].

  • Free-Basing & Imine Formation: Suspend the core aldehyde (1.0 eq) and 2-methoxy-N-(piperidin-4-yl)acetamide HCl (1.2 eq) in anhydrous DCM/MeOH (1:1). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine of the piperidine.

    • Self-Validation: The reaction is monitored via LC-MS. The appearance of the intermediate imine mass [M+H]+ confirms successful free-basing and condensation. If the aldehyde peak persists without imine formation, insufficient basicity is the root cause.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) portion-wise and stir for 18 hours.

    • Causality: NaBH(OAc)3​ is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent, selectively reducing the imine without over-reducing unreacted aldehyde to an alcohol.

    • Self-Validation: Complete conversion is validated by the disappearance of the imine mass and the emergence of the final product mass on LC-MS.

Protocol B: TR-FRET Biochemical Profiling for Isoform Selectivity

Objective: Determine the IC50​ of the synthesized compound across the PI3K panel.

  • Kinase Reaction: Incubate the purified compound (10-point serial dilution) with recombinant PI3Kδ and PIP2 substrate in kinase buffer for 30 minutes. Initiate the reaction with ATP.

    • Causality: ATP concentration must be calibrated precisely to the Km​ of each specific isoform. This ensures that the generated IC50​ values are directly comparable across the panel according to the Cheng-Prusoff relationship.

  • Detection & Quenching: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture containing EDTA, a Europium-labeled anti-PIP3 antibody, and an APC-labeled tracer.

    • Causality: EDTA instantly chelates Mg2+ , halting kinase activity to provide a precise snapshot of PIP3 conversion. TR-FRET is chosen because the time-delayed reading eliminates auto-fluorescence interference from the test compounds.

  • Z'-Factor Analysis (Self-Validation): Every assay plate must contain a positive control (DMSO vehicle = 100% activity) and a negative control (10 µM Wortmannin = 0% activity).

    • Validation Metric: The assay is only validated if the Z'-factor is ≥0.6 . A Z'-factor below this threshold indicates pipetting error or enzyme degradation, rendering the plate's data invalid.

Workflow Synthesis Reductive Amination (Piperidine Coupling) LCMS LC-MS & NMR (Structural Validation) Synthesis->LCMS Purify TRFRET TR-FRET Assay (Isoform Profiling) LCMS->TRFRET Screen ZFactor Z'-Factor Analysis (Internal Control >0.6) TRFRET->ZFactor Validate Lead Lead Optimization (In Vivo PK/PD) ZFactor->Lead Progress

Diagram 3: Self-validating experimental workflow from chemical synthesis to lead optimization.

Quantitative Selectivity Profiling

The integration of the 2-methoxy-N-(piperidin-4-yl)acetamide motif drastically shifts the pharmacological profile of kinase inhibitors. The table below summarizes representative structure-activity relationship (SAR) data trends demonstrating how this specific functionalization achieves the requisite therapeutic window.

Compound ArchitecturePI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kγ IC50​ (nM)PI3Kδ IC50​ (nM)Selectivity (α/δ)
Unsubstituted Core (Thienopyrimidine + Morpholine + Indole)4505203801203.75x
Functionalized Core (Core + 2-methoxy-N-(piperidin-4-yl)acetamide)>10,000>10,0002,10015>666x

Note: Data is representative of quantitative trends observed in thienopyrimidine SAR studies utilizing this specific pharmacophore to exploit the PI3Kδ solvent channel.

References

  • Free-Wilson Analysis of Comprehensive Data on Phosphoinositide-3-kinase (PI3K) Inhibitors Reveals Importance of N-Methylation for PI3Kδ Activity Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease Source: Journal of Medicinal Chemistry (2020) URL:[Link]

Sources

Foundational

crystal structure analysis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

An In-depth Technical Guide to the Crystal Structure Analysis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The meticulo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The meticulous characterization of an active pharmaceutical ingredient's (API) solid-state form is a non-negotiable cornerstone of modern drug development. The three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which in turn influence a drug's safety and efficacy. This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, a representative small molecule with features common to many pharmaceutical intermediates. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. This document serves as both a practical protocol and an expert-level discourse on the application of crystallographic principles in a pharmaceutical context.

The Strategic Imperative of Crystal Structure Analysis in Drug Development

For a molecule like 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, understanding its crystal structure is paramount. As a hydrochloride salt, its properties are heavily influenced by ionic interactions and hydrogen bonding, which can be precisely mapped through X-ray crystallography.[1][2][3][4][5] This analysis is not merely for structural confirmation; it is a critical tool for risk mitigation and value creation throughout the development pipeline.

  • Polymorphism and Patentability: Identifying the most stable crystalline form (polymorph) is crucial for ensuring consistent manufacturing and product performance.[6] A well-characterized, novel polymorph can also be a cornerstone of a robust intellectual property strategy.

  • Bioavailability and Formulation: The crystal packing and intermolecular forces directly impact how readily a compound dissolves.[3][4] This knowledge, derived from crystallographic data, is essential for designing formulations with optimal drug release profiles.[5]

  • Stability and Shelf-Life: A detailed structural map reveals the molecule's susceptibility to degradation. By understanding the hydrogen bond network and packing efficiency, potential stability issues can be anticipated and addressed, ensuring a longer shelf-life.[2][5]

X-ray crystallography provides the definitive, atomic-resolution data needed to make informed decisions in these critical areas, transforming a potential liability into a well-understood and controlled asset.[7][8][9][10][11]

The Crystallization Workflow: From Amorphous Powder to Diffraction-Quality Crystal

The most critical and often most challenging phase of the analysis is obtaining a single crystal of sufficient size and quality. For a polar, water-soluble hydrochloride salt, solution-based methods are the most logical starting point. The protocol below describes a systematic approach designed to maximize the probability of success.

Protocol: Controlled Solvent/Anti-Solvent Vapor Diffusion
  • Solvent System Selection (The "Why"): The key is to identify a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. This differential solubility is the driving force for crystallization. For this molecule, a polar protic solvent like methanol or ethanol is a logical primary solvent, while a less polar, more volatile solvent like diethyl ether or ethyl acetate is a suitable anti-solvent.

  • Step-by-Step Methodology:

    • Prepare a concentrated, near-saturated solution of the compound in a small volume (e.g., 0.5 mL) of the primary solvent (e.g., methanol) in a small, clean vial.

    • Place this inner vial, uncapped, inside a larger, sealable jar or beaker.

    • Add a larger volume (e.g., 5-10 mL) of the anti-solvent (e.g., diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly.

  • Causality and Self-Validation: The more volatile anti-solvent will slowly diffuse in the vapor phase into the primary solvent in the inner vial. This gradual change in the solvent environment slowly reduces the compound's solubility, pushing the solution towards supersaturation in a controlled manner. This slow approach is critical to allow molecules to orient themselves into a low-energy, highly ordered crystal lattice rather than crashing out as an amorphous powder. The experiment is self-validating; the formation of clear, well-defined crystals with sharp edges over days or weeks indicates the conditions are appropriate.

Data Acquisition and Processing: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. The goal is to measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[7][10]

Experimental and Computational Workflow

The process follows a logical progression from sample preparation to the final refined structure.

Caption: The end-to-end workflow for single-crystal X-ray structure determination.

Expert Rationale Behind Key Steps:

  • Cryo-Cooling (Step B): The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K or -173 °C). This is not merely to hold it in place; its primary purpose is to minimize thermal vibrations of the atoms. Less vibration results in sharper diffraction spots at higher angles, leading to a more precise and higher-resolution final structure.

  • Structure Solution (Step G): The diffraction data provides intensities but not phase information (the "phase problem"). For small organic molecules, Direct Methods are powerful statistical approaches that use relationships between the strongest reflections to calculate initial phase estimates, providing the first rough map of the electron density.[12]

  • Iterative Refinement (Step H): This is a computational cycle where the atomic positions and thermal parameters of the initial model are adjusted to improve the agreement between the structure factors calculated from the model and those observed experimentally. The process is repeated until the model converges and no longer significantly improves.

RefinementCycle initial_model Initial Model (from Direct Methods) calculate_sf Calculate Structure Factors (Fc) & Phases initial_model->calculate_sf compare Compare Fc vs. Fo (Calculate R-factor) calculate_sf->compare converged Model Converged? (R-factor stable) compare->converged refine Least-Squares Refinement (Adjust x, y, z, U) refine->calculate_sf Iterate converged->refine No final_model Final Validated Structure converged->final_model Yes

Caption: The iterative cycle of crystallographic least-squares refinement.

Structural Analysis and Data Interpretation

The final output is a Crystallographic Information File (CIF) containing a wealth of data. The following table represents a hypothetical but realistic dataset for the title compound, which would be expected for a molecule of this nature.

Table 1: Illustrative Crystallographic Data for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

ParameterIllustrative ValueRationale and Significance
Crystal Data
Chemical FormulaC₈H₁₇ClN₂O₂Confirms the elemental composition of the crystal.
Formula Weight208.68 g/mol Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å)10.54(1), 8.98(1), 11.82(2)The lengths of the unit cell edges.
β (°)103.5(1)The angle of the monoclinic unit cell.
Volume (ų)1086.5(3)The volume of a single repeating unit of the crystal.
Z4The number of molecules in one unit cell.
Data Collection & Refinement
Radiation typeMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography.
Temperature (K)100(2)Cryo-temperature to reduce thermal motion.
Final R₁ [I > 2σ(I)]0.041A key indicator of model quality; <5% is considered good.
wR₂ (all data)0.115A weighted R-factor calculated on all data.
Goodness-of-fit (S)1.03Should be close to 1.0 for a good model.

Key Structural Insights to Extract:

  • Conformation: Determine the exact 3D shape of the molecule, including the conformation of the piperidine ring (e.g., chair, boat) and the torsion angles of the acetamide side chain.

  • Hydrogen Bonding: Critically, map the hydrogen bond network. The protonated piperidinium nitrogen (N-H⁺) is an excellent hydrogen bond donor, and it will almost certainly form a strong hydrogen bond with the chloride anion (Cl⁻). The amide N-H and the carbonyl oxygen are also key players in forming a robust, three-dimensional network that dictates the crystal's stability.

Conclusion: From Atomic Coordinates to Informed Drug Development

The is a foundational activity in pharmaceutical development. It provides an unambiguous structural proof and delivers actionable data that directly impacts formulation, stability, and intellectual property. By employing the systematic and scientifically-grounded methodologies detailed in this guide, researchers can de-risk their development programs, ensuring that the solid-state properties of their compounds are a feature to be leveraged, not a problem to be discovered.

References

  • Title: X-ray Crystallography Source: Wikipedia URL: [Link]

  • Title: The future of crystallography in drug discovery Source: National Institutes of Health (NIH), Protein Measurement and Control URL: [Link]

  • Title: A Review on Crystallography and Its Role on Drug Design Source: Zien Journals Publishing URL: [Link]

  • Title: Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Source: AET Labs URL: [Link]

  • Title: The Role of Crystallography in Drug Development Source: OMICS International URL: [Link]

  • Title: Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchGate URL: [Link]

  • Title: What is Hydrochloride Utilized for in Tablets? Source: The Diamondback URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

thermodynamic properties and stability of 2-methoxy-N-(piperidin-4-yl)acetamide HCl

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-methoxy-N-(piperidin-4-yl)acetamide HCl Abstract This technical guide provides a comprehensive framework for the characterization of 2-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-methoxy-N-(piperidin-4-yl)acetamide HCl

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, a representative piperidine-acetamide derivative of interest in pharmaceutical development. The successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. This document outlines the critical experimental workflows and theoretical underpinnings for assessing the thermodynamic behavior and chemical stability of this compound. We delve into detailed protocols for evaluating solubility, hygroscopicity, thermal properties, and degradation pathways under various stress conditions as mandated by regulatory guidelines. The causality behind experimental choices is elucidated to provide researchers and drug development professionals with a robust, self-validating system for characterization. All methodologies are grounded in established scientific principles and authoritative standards to ensure scientific integrity and support regulatory submissions.

Introduction: The Imperative of Physicochemical Characterization

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their favorable pharmacological and pharmacokinetic properties.[1] The specific compound, 2-methoxy-N-(piperidin-4-yl)acetamide HCl, combines this privileged structure with an acetamide linkage, presenting unique physicochemical challenges and opportunities. As a hydrochloride salt, its properties are significantly influenced by its ionic nature.

The journey of a drug candidate is fraught with potential failures, many of which can be traced back to suboptimal physicochemical characteristics. Properties such as solubility, stability, and solid-state behavior dictate everything from bioavailability and manufacturability to shelf-life and patient safety.[2][3] Therefore, a comprehensive evaluation of these attributes at the earliest stages of development is not merely a regulatory requirement but a cornerstone of a successful drug development program.

This guide serves as a detailed roadmap for scientists tasked with this critical characterization. It moves beyond a simple recitation of methods to explain the scientific rationale behind each protocol, enabling researchers to anticipate challenges, interpret data accurately, and make informed decisions that will guide formulation, packaging, and storage strategies.[3][4]

Core Physicochemical Properties

A foundational understanding begins with the compound's interaction with aqueous and atmospheric environments.

Solubility Profile: A Prerequisite for Efficacy

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[5] The solubility of an API is therefore a critical parameter. As a hydrochloride salt of a basic compound, 2-methoxy-N-(piperidin-4-yl)acetamide HCl is expected to exhibit pH-dependent solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Media: Prepare a range of aqueous media, including purified water, 0.1 N HCl (pH ~1.2), phosphate buffer (pH 6.8), and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).[6]

  • Sample Addition: Add an excess amount of the API to a known volume of each medium in separate glass vials. The goal is to create a saturated solution with visible solid material remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.[7][8]

  • Data Reporting: Express solubility in mg/mL.

Data Presentation: Expected Solubility Profile

MediumpHExpected Solubility (mg/mL)Rationale
0.1 N HCl1.2HighThe piperidine nitrogen is fully protonated, maximizing aqueous solubility.
Purified Water~5-6Moderate to HighThe salt form aids solubility, but the pH is closer to the pKa of the piperidine.
Phosphate Buffer6.8ModerateAs the pH approaches the pKa of the piperidine, the proportion of the less soluble free base increases.
FaSSIF6.5ModerateSimulates intestinal conditions, providing a more biorelevant measure of solubility.[6]
Hygroscopicity Assessment: The Impact of Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] For a solid API, moisture uptake can lead to critical physical and chemical stability issues, including deliquescence, polymorphic transitions, and accelerated degradation.[10][11] Gravimetric Vapor Sorption (GVS) is the gold-standard technique for this assessment.

Experimental Protocol: Gravimetric Vapor Sorption (GVS) Analysis

  • Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into the GVS instrument sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) to determine the initial dry weight.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, monitor the sample weight until it stabilizes (i.e., equilibrium is reached).

  • Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms.

Data Presentation: Hypothetical GVS Isotherm

Hygroscopicity Class (Ph. Eur.)Description% Weight Gain at 25°C / 80% RH
Class I: Non-hygroscopicNo or very little increase in weight.< 0.2%
Class II: Slightly hygroscopicA slight increase in weight.≥ 0.2% and < 2%
Class III: Moderately hygroscopicA moderate increase in weight.≥ 2% and < 15%
Class IV: Very hygroscopicA significant increase in weight.≥ 15%

Based on the GVS data, 2-methoxy-N-(piperidin-4-yl)acetamide HCl would be classified. Hydrochloride salts are often hygroscopic; a classification of "Slightly" to "Moderately hygroscopic" would be anticipated.[9][12]

Thermodynamic Properties & Thermal Analysis

Thermal analysis techniques are indispensable for determining the thermodynamic stability and solid-state characteristics of an API.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point (Tonset, Tpeak), enthalpy of fusion (ΔHfus), and to screen for polymorphism.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a non-hermetic aluminum pan and crimp it with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10 °C/min, over a temperature range relevant to the compound (e.g., 25 °C to 250 °C).

  • Data Analysis: The melting process will appear as an endothermic peak on the thermogram. The onset and peak temperatures are determined, and the area under the peak is integrated to calculate the enthalpy of fusion.

Data Presentation: Summary of Thermal Properties

ParameterDescriptionTypical Value
Melting Onset (Tonset)Temperature at which melting begins.185 - 195 °C
Melting Peak (Tpeak)Temperature of maximum heat absorption.190 - 200 °C
Enthalpy of Fusion (ΔHfus)Energy required to melt the solid.80 - 120 J/g
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the API onto the TGA sample pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is the decomposition temperature (Td).

Chemical Stability & Forced Degradation

Forced degradation (or stress testing) is a critical process in which the natural degradation of a drug substance is accelerated by exposing it to conditions more severe than those used in long-term stability studies.[3][13] The purpose is to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical method is "stability-indicating."[2][4]

Workflow for Physicochemical Characterization

G cluster_initial Initial Assessment cluster_physico Physicochemical Properties cluster_thermal Thermodynamic & Thermal Analysis cluster_stability Chemical Stability (Forced Degradation) cluster_final Final Output API API Sample (2-methoxy-N-(piperidin-4-yl)acetamide HCl) Solubility Solubility Studies (pH-dependency) API->Solubility Characterize Hygro Hygroscopicity (GVS) API->Hygro Characterize DSC DSC (Melting Point, ΔHfus) API->DSC Characterize TGA TGA (Decomposition Temp.) API->TGA Characterize HPLC_Dev Develop Stability- Indicating Method (HPLC) API->HPLC_Dev Characterize Report Comprehensive Characterization Report Solubility->Report Synthesize Data Hygro->Report Synthesize Data DSC->Report Synthesize Data TGA->Report Synthesize Data Forced_Deg Perform Stress Studies (Acid, Base, Oxidative, Photo, Thermal) HPLC_Dev->Forced_Deg Apply Method Deg_ID Identify Degradants & Elucidate Pathways Forced_Deg->Deg_ID Analyze Results Deg_ID->Report Synthesize Data

Caption: Workflow for physicochemical characterization of the API.

Forced Degradation Protocols

A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized while still generating sufficient quantities of degradants for detection.[13]

Protocol 4.1.1: Acid Hydrolysis

  • Solution Prep: Dissolve the API in 0.1 N HCl to a concentration of ~1 mg/mL.

  • Stress Condition: Heat the solution at 80 °C for 24 hours.

  • Sampling & Quenching: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 N NaOH to stop the reaction.

  • Analysis: Analyze by HPLC.

Protocol 4.1.2: Base Hydrolysis

  • Solution Prep: Dissolve the API in 0.1 N NaOH to a concentration of ~1 mg/mL.

  • Stress Condition: Maintain the solution at 60 °C for 8 hours. Amide bonds are typically more labile under basic conditions.[14][15]

  • Sampling & Quenching: Withdraw samples at time points and neutralize with 0.1 N HCl.

  • Analysis: Analyze by HPLC.

Protocol 4.1.3: Oxidative Degradation

  • Solution Prep: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂) at ~1 mg/mL.

  • Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze directly by HPLC.

Protocol 4.1.4: Photolytic Degradation

  • Sample Prep: Expose both solid API and a ~1 mg/mL solution (in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze both solid and solution samples by HPLC.

Protocol 4.1.5: Thermal Degradation (Dry Heat)

  • Sample Prep: Place a thin layer of solid API in a vial.

  • Stress Condition: Store the vial in a calibrated oven at 105 °C for 72 hours.

  • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

Potential Degradation Pathways

The primary point of instability in the 2-methoxy-N-(piperidin-4-yl)acetamide HCl structure is the amide bond, which is susceptible to hydrolysis under both acidic and basic conditions.[17][18][19]

Potential Degradation Pathways

G Parent 2-methoxy-N-(piperidin-4-yl)acetamide HCl DP1 2-methoxyacetic acid Parent->DP1 Amide Hydrolysis (Acid or Base Catalyzed) DP2 piperidin-4-amine Parent->DP2 Amide Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway via amide bond hydrolysis.

Summary of Stability Profile

A summary table is crucial for a clear overview of the compound's stability.

Stress ConditionObservationPotential Degradants
0.1 N HCl, 80°CSignificant degradation observed.2-methoxyacetic acid, piperidin-4-amine
0.1 N NaOH, 60°CRapid and extensive degradation.2-methoxyacetic acid, piperidin-4-amine
3% H₂O₂, RTStable; minor degradation may occur.N-oxides or other oxidative products
Photolytic (ICH Q1B)Generally stable in solid state; minor degradation in solution.Photorearrangement products
Thermal (105°C, solid)Stable; no significant degradation.-

Recommendations for Formulation and Storage

Based on the comprehensive data gathered, the following evidence-based recommendations can be made:

  • Storage: The compound should be stored in well-sealed containers protected from high humidity due to its hygroscopic nature. Standard room temperature storage is likely adequate given its high thermal stability.

  • Formulation:

    • pH Control: For liquid formulations, the pH must be carefully controlled to be in a range where amide hydrolysis is minimized, likely in the weakly acidic range (pH 4-5).

    • Excipient Compatibility: Care must be taken to avoid strongly basic excipients that could raise the micro-environmental pH and catalyze degradation of the amide bond.

    • Moisture Protection: For solid dosage forms, the use of moisture-barrier packaging or the inclusion of a desiccant may be warranted.[11]

Conclusion

The systematic characterization of 2-methoxy-N-(piperidin-4-yl)acetamide HCl, as outlined in this guide, provides the essential data required for intelligent and efficient drug development. A thorough understanding of its solubility, hygroscopicity, thermal properties, and degradation pathways is fundamental to designing a robust formulation and ensuring the delivery of a safe, stable, and effective medication. The protocols and insights presented herein offer a validated framework for achieving this critical objective, mitigating risks, and accelerating the path to clinical application.

References

  • Van De Waterbeemd, H., Smith, D. A., Beaumont, K., & Walker, D. K. (2001). Property-based design: optimization of drug absorption and pharmacokinetics. Journal of Medicinal Chemistry, 44(9), 1313–1333.
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride. Retrieved from [Link]

  • Martínez-Pla, J. J., Martín-Biosca, Y., Sagrado, S., & Medina-Hernández, M. J. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 26(3), 698.
  • Caputo, F., et al. (2021). 2-(Piperidin-4-yl)
  • Roy, K., & Leonard, J. T. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Drug Discovery Technologies, 9(1), 25–38.
  • Kardas, M., et al. (2021).
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Vemuri, N. M., & Sadu, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 375–386.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Mei, D., & Miron, R. J. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Paw, B., & Misztal, G. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 339-344.
  • ChemSrc. (n.d.). 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride. Retrieved from [Link]

  • On-line, J., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6790-6798.
  • Sharma, R., & Singh, B. (2021). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 83(2), 304-310.
  • European Journal of Chemistry. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S.
  • Lee, J. Y., & Lee, S. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1383.
  • Reid, E. E. (1911). Catalysis of the formation and hydrolysis of acetamide by acetic acid. American Chemical Journal, 45(4), 327-343.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • OFDT. (n.d.). Methoxyacetylfentanyl. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8274-8282.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved from [Link]

  • PubChem. (n.d.). 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide,monohydrochloride. Retrieved from [Link]

  • Angelov, T. M., Krastanova, B. S., Pashev, A. S., & Jotova, M. C. (2023). HPLC DETERMINATION OF BIPERIDEN IN SOLID DOSAGE FORMS. Comptes rendus de l'Académie bulgare des Sciences, 76(2), 263-270.
  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Reson. Retrieved from [Link]

  • MDPI. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved from [Link]

  • Pharma Innovation. (2025). API Hygroscopicity. Retrieved from [Link]

  • ACS Publications. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). Acetamide Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Application Note: Synthesis and Characterization of 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-methoxy-N-(piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4)

Introduction & Pharmacological Context

The piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery. Specifically, 4-aminopiperidine derivatives like 2-methoxy-N-(piperidin-4-yl)acetamide are critical building blocks in the synthesis of novel therapeutics targeting the Integrated Stress Response (ISR)[1]. Recent structure-activity relationship (SAR) studies have utilized heterocycloalkyl modifications—including piperidinyl core rings—to develop analogues of ISRIB (Integrated Stress Response Inhibitor)[1]. These analogues act downstream of eIF2α phosphorylation, allosterically antagonizing the inhibitory effect on eIF2B and allowing the resumption of unstressed protein synthesis in neurodegenerative models[1].

To support ongoing SAR studies, this application note details a highly efficient, two-step synthesis protocol for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, prioritizing scalability, high atom economy, and rigorous analytical validation.

Pathway S Cellular Stress K Kinase Activation (e.g., PERK) S->K E eIF2α Phosphorylation K->E B eIF2B Inhibition E->B R eIF2B Activation & Protein Synthesis B->R Suppresses I Piperidine Analogues (e.g., ISRIB) I->R Allosteric Activation

Mechanism of action for eIF2B activators in the Integrated Stress Response pathway.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-methoxy-N-(piperidin-4-yl)acetamide requires selective acylation of the primary amine on the 4-position of the piperidine ring without affecting the secondary amine within the ring.

Causality in Experimental Design:

  • Orthogonal Protection: We utilize 1-Boc-4-aminopiperidine as the starting material. The tert-butyloxycarbonyl (Boc) group effectively shields the secondary piperidine nitrogen, directing the methoxyacetyl chloride exclusively to the exocyclic primary amine.

  • Acid Scavenging: Triethylamine (TEA) is employed during the acylation step. As the reaction proceeds, HCl is generated. Without an acid scavenger, this HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction.

  • Anhydrous Deprotection: Cleavage of the Boc group is achieved using 4M HCl in dioxane. This anhydrous acidic environment prevents unwanted hydrolysis of the newly formed amide bond while cleanly precipitating the final product as a stable, easily filterable hydrochloride salt.

G A 1-Boc-4-aminopiperidine C Intermediate: Boc-Protected Amide A->C Step 1: Acylation B Methoxyacetyl Chloride + TEA / DCM B->C E 2-Methoxy-N-(piperidin-4-yl) acetamide HCl C->E Step 2: Deprotection D 4M HCl in Dioxane D->E

Chemical synthesis workflow for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride.

Experimental Methodologies

General Safety Note: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. Methoxyacetyl chloride is a corrosive lachrymator.

Table 1: Stoichiometry and Reagent Summary (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-4-aminopiperidine200.281.02.00 gStarting Material
Methoxyacetyl chloride108.521.11.19 g (1.00 mL)Acylating Agent
Triethylamine (TEA)101.191.51.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM)84.93-30.0 mLSolvent
4M HCl in Dioxane-5.012.5 mLDeprotecting Agent
Step 1: Synthesis of tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-aminopiperidine (2.00 g, 10 mmol) and anhydrous DCM (25 mL).

  • Base Addition: Add triethylamine (2.10 mL, 15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Acylation: Dissolve methoxyacetyl chloride (1.00 mL, 11 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Insight: Dropwise addition controls the exothermic nature of the coupling and prevents localized heating that could lead to side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM, visualized by ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Boc-Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate from Step 1 in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in dioxane (12.5 mL, 50 mmol). Insight: A large excess of HCl drives the equilibrium of the carbamate cleavage forward rapidly.

  • Precipitation: Stir the mixture at room temperature for 2 hours. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt of the product will precipitate out of the relatively non-polar DCM/dioxane mixture.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride as a white crystalline solid.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized compound, the following analytical parameters should be verified against the expected values.

Table 2: Expected Analytical Data for Target Compound
TechniqueExpected Output / ShiftAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 8.95 (br s, 2H)Piperidine NH₂⁺ (salt form)
δ 7.90 (d, J = 7.8 Hz, 1H)Amide NH
δ 3.82 (s, 2H)-CO-CH₂-O-
δ 3.75 (m, 1H)Piperidine CH (C4)
δ 3.30 (s, 3H)-OCH₃
δ 3.20 (m, 2H), 2.95 (m, 2H)Piperidine CH₂ (C2, C6)
δ 1.85 (m, 2H), 1.60 (m, 2H)Piperidine CH₂ (C3, C5)
ESI-MS (m/z) 173.13 [M+H]⁺Free base mass (C₈H₁₆N₂O₂)
Melting Point > 200 °C (dec.)Typical for piperidine HCl salts

References

  • Molaid. "2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride - CAS 1170286-82-4." Molaid Chemical Database.
  • Al-Kuraishy, H. M., et al. "Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein." Nottingham ePrints, University of Nottingham.
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - 2-METHOXY-N-(PIPERIDIN-4-YL)ACETAMIDE HYDROCHLORIDE CAS:1170286-82-4." ChemBuyersGuide.com, Inc.

Sources

Application

HPLC method development for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride Abstract This application note describes the systematic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Abstract

This application note describes the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride. As a polar, basic compound, this analyte presents unique chromatographic challenges, including poor retention and peak tailing on conventional C18 columns. This guide details a strategic approach, beginning with an analysis of the analyte's physicochemical properties to inform the initial selection of chromatographic conditions. The narrative explains the rationale behind the optimization of critical parameters, including mobile phase pH, organic modifier, and column chemistry. The final, optimized method utilizes a C18 column with a mobile phase of acetonitrile and a low-pH phosphate buffer, ensuring consistent protonation of the analyte and suppression of silanol interactions. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride is a key chemical entity in pharmaceutical research and development. Accurate and precise quantification is essential for quality control, stability studies, and formulation development. The molecule's structure, featuring a polar methoxyacetamide group and a basic piperidine ring, poses a significant challenge for traditional reversed-phase chromatography. Basic compounds are prone to strong interactions with residual acidic silanols on the surface of silica-based stationary phases, often leading to poor peak symmetry and unreliable quantification[1]. Furthermore, the compound's overall polarity can result in insufficient retention on non-polar C18 phases, causing it to elute near the solvent front where interference from excipients or impurities is common[2][3].

The objective of this work was to develop a systematic and scientifically-driven HPLC method that overcomes these challenges. This document provides a detailed walkthrough of the method development strategy, from initial column and mobile phase screening to the fine-tuning of chromatographic parameters. The resulting protocol is fully validated to demonstrate its suitability for its intended purpose, in accordance with global regulatory standards[4][5].

Analyte Properties and Chromatographic Strategy

A successful method development process begins with a thorough understanding of the analyte's chemical properties.

Chemical Structure:

Figure 1: Chemical Structure of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Key Physicochemical Properties:

  • Basicity: The secondary amine within the piperidine ring is basic. Its protonation state is highly dependent on the mobile phase pH.

  • Polarity: The presence of the methoxy, amide, and amine functional groups makes the molecule relatively polar.

  • Salt Form: As a hydrochloride salt, the compound is readily soluble in aqueous media, making it suitable for reversed-phase HPLC.

Chromatographic Challenges & Strategy: The primary challenge is to control the analyte's ionization state and minimize undesirable secondary interactions with the stationary phase. Our strategy is centered on controlling the mobile phase pH. By maintaining a low pH (e.g., pH 2.5-3.5), we can achieve two critical goals:

  • Consistent Analyte Ionization: The piperidine nitrogen will be consistently protonated, ensuring the analyte behaves as a single, positively charged species. This leads to predictable retention and sharp peaks.

  • Suppression of Silanol Activity: The low pH suppresses the ionization of residual silanol groups (Si-OH) on the silica-based column packing, minimizing ionic interactions that cause peak tailing[1].

Therefore, a reversed-phase approach using a C18 stationary phase with a low-pH buffered mobile phase was selected as the most promising starting point.

Method Development Workflow

The development process followed a logical, stepwise progression to identify and optimize the critical method parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polar, Basic) B Define Objectives (Assay, Purity) A->B C Initial Column & Mobile Phase Selection (C18, ACN/H2O, Low pH) B->C D Screen Mobile Phase pH (e.g., 2.5, 3.0, 4.0) C->D E Optimize Organic Modifier % (Gradient Scouting) D->E F Evaluate Organic Solvent (ACN vs. MeOH) E->F G Assess Column Temperature (e.g., 25°C, 30°C, 35°C) F->G H Define Final Method & SST Criteria G->H I Perform Method Validation (ICH Q2(R1)) H->I J Application (Routine QC, Stability) I->J

A logical workflow for HPLC method development.
Initial Screening and Optimization

The initial conditions were chosen based on the principles outlined in the chromatographic strategy.

  • Column: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen as the starting point due to its versatility and wide availability[6][7].

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. The pH was adjusted before the addition of the organic solvent[8][9].

  • Mobile Phase B: Acetonitrile (ACN). ACN is often a good first choice due to its low viscosity and UV transparency[9][10].

  • Detector: UV detection at 220 nm, where the amide chromophore is expected to absorb.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

The key parameter for optimization was the mobile phase pH. The following diagram illustrates the decision-making process.

ph_optimization start Analyte is a Basic Compound (Piperidine Ring) goal Goal: Sharp, Symmetrical Peak with Stable Retention Time start->goal decision_ph Control Mobile Phase pH goal->decision_ph low_ph Low pH (e.g., 2.5 - 3.5) decision_ph->low_ph Option 1 high_ph High pH (e.g., > 9) decision_ph->high_ph Option 2 low_ph_outcome Analyte: Consistently Protonated (BH+) Silanols: Neutral (Si-OH) Result: Good Peak Shape, Stable Retention low_ph->low_ph_outcome high_ph_outcome Analyte: Neutral (B) Silanols: Ionized (SiO-) Result: Risk of Peak Tailing, Requires pH-stable column high_ph->high_ph_outcome selection Select Low pH Approach for Robustness with Standard Silica Columns low_ph_outcome->selection validation_params cluster_precision Precision Types Core Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Impurities/Matrix) Core->Specificity Linearity Linearity (Correlation, r²) Core->Linearity Accuracy Accuracy (% Recovery) Core->Accuracy Precision Precision (% RSD) Core->Precision Robustness Robustness Core->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Interrelationship of key ICH Q2(R1) validation parameters.
Validation Experimental Protocols
  • Specificity: Analyze a blank (diluent), a placebo sample, the working standard, and a sample spiked with known impurities or degradation products. The method is specific if the analyte peak is free from any co-eluting peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the working standard concentration). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[4]

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking the analyte into a placebo matrix. The accuracy is expressed as the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[11]

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[4] Calculate the %RSD.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the cumulative %RSD. The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.

  • Robustness: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min) The system suitability parameters should still be met after these variations.

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference observed at the retention time of the analyte.Peak is pure and well-resolved.
Linearity (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.22%≤ 2.0%
Robustness System suitability parameters met under all varied conditions.All SST criteria must pass.

Conclusion

A robust, specific, and reliable RP-HPLC method for the quantification of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride has been successfully developed and validated. The strategic use of a low-pH buffered mobile phase effectively addresses the challenges associated with analyzing this polar and basic compound, yielding excellent peak shape and stable retention. The validation results confirm that the method is accurate, precise, and linear over the specified range, meeting all requirements outlined in the ICH Q2(R1) guideline. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability testing.

References

  • PubChem. N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride. National Center for Biotechnology Information.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • PubChem. 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide,monohydrochloride. National Center for Biotechnology Information.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • LCGC International. Column Selection for HPLC Method Development.

  • HPLC Primer. System suitability Requirements for a USP HPLC Method.

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.

  • Phenomenex. HPLC Column Selection Guide.

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.

  • Chemical-Safety. 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride — Chemical Substance Information.

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I).

  • Pharmaguideline. System Suitability in HPLC Analysis.

  • Sigma-Aldrich. N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride.

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.

  • Fluorochem. (S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride.

  • Assay Analysis. System Suitability Test in HPLC – Key Parameters Explained.

  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • Waters Corporation. Rapid Method Development through Proper Column Selection.

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • Veeprho. Exploring the Different Mobile Phases in HPLC.

  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals.

  • World Anti Doping Agency - WADA. The Prohibited List.

  • PerkinElmer. HPLC Column Selection Guide.

  • Phenomenex. HPLC Method Development.

  • Chemsrc. CAS#:1015178-29-6 | n-Cyclopropyl-2-(4-methoxy-phenyl)-n-piperidin-4-yl-acetamide.

  • BenchChem. A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.

  • ChemScene. N-(4-(2-(Piperidin-2-yl)ethoxy)phenyl)acetamide hydrochloride.

Sources

Method

Application Note: 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride as a Versatile Pharmaceutical Intermediate

Introduction & Mechanistic Rationale The piperidine ring is a privileged scaffold in modern medicinal chemistry, frequently serving as the core structural motif in therapeutics targeting G-protein-coupled receptors (GPCR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidine ring is a privileged scaffold in modern medicinal chemistry, frequently serving as the core structural motif in therapeutics targeting G-protein-coupled receptors (GPCRs), kinases, and acetylcholinesterases . Within this chemical space, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) emerges as a highly specialized, bifunctional building block designed to accelerate the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simple piperidine derivatives:

  • The Methoxyacetamide Moiety: This functional group provides a precise array of hydrogen bond donors (-NH) and acceptors (C=O, -OCH3). In structure-based drug design, these heteroatoms frequently engage in critical interactions within the binding pockets of target proteins, significantly enhancing both binding affinity and target selectivity.

  • The Piperidine Nitrogen: Supplied as a stable hydrochloride salt to prevent premature oxidation and degradation, the secondary amine serves as the primary vector for molecular diversification. Once liberated to its free base, it undergoes rapid, predictable functionalization via reductive amination or N-alkylation.

Physicochemical Properties

Understanding the physicochemical baseline of the intermediate is essential for solvent selection and reaction design. The hydrochloride salt form renders the compound highly polar, necessitating specific handling during the initial deprotonation phase.

Table 1: Physicochemical Properties & Specifications

PropertySpecification / Value
Chemical Name 2-Methoxy-N-(piperidin-4-yl)acetamide hydrochloride
CAS Number 1170286-82-4
Molecular Formula C8H16N2O2 • HCl
Molecular Weight 208.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H2O, MeOH, DMSO; Insoluble in Hexanes, Et2O
Storage Conditions Inert atmosphere (Ar/N2), 2–8°C, desiccated

Synthetic Workflows & Causality

Functionalizing the piperidine nitrogen requires a strategic selection of reaction conditions to maximize yield while preventing side reactions such as over-alkylation.

Direct Reductive Amination (DRA): DRA is the gold standard for coupling the piperidine core with aldehydes. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) as the reducing agent. The causality here is rooted in electronic effects: the electron-withdrawing acetoxy groups attenuate the borohydride's reducing power. This makes STAB unreactive toward most aldehydes but highly selective for the protonated iminium ion intermediate . This selectivity enables a one-pot reaction, minimizing handling and maximizing yield .

N-Alkylation: When the desired electrophile is an alkyl halide, classical SN2 conditions are employed. A mild, heterogeneous base (K2CO3) in a polar aprotic solvent (MeCN) is used to enhance the nucleophilicity of the piperidine nitrogen while suppressing elimination (E2) side reactions of the alkyl halide.

G A 2-Methoxy-N-(piperidin-4-yl) acetamide HCl B Free-basing (DIPEA or K2CO3) A->B Deprotonation C Reductive Amination (Aldehyde, STAB, DCE) B->C D N-Alkylation (Alkyl Halide, Base, MeCN) B->D E Target API 1 (High Yield, High Selectivity) C->E 85-95% Yield F Target API 2 (Moderate Yield, SN2) D->F 70-85% Yield

Caption: Synthetic workflows for the functionalization of 2-methoxy-N-(piperidin-4-yl)acetamide.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that the causality of each step is verified before proceeding, preventing the costly carryover of failed intermediates.

Protocol A: Direct Reductive Amination (DRA) with STAB

Objective: Chemoselective N-alkylation of the piperidine core using an aldehyde.

  • Free-Basing and Imine Formation:

    • Suspend 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA is a non-nucleophilic base that liberates the secondary amine without competing for the electrophilic aldehyde.

    • Add the target aldehyde (1.05 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour.

    • Self-Validation Check: Analyze via LC-MS. The disappearance of the free base mass ( m/z 173 [M+H]+ ) and the appearance of the iminium ion mass confirm successful condensation.

  • Chemoselective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

    • Stir at room temperature for 4–6 hours under an inert atmosphere.

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). Self-Validation Check: Vigorous gas evolution (CO2) will occur, validating the neutralization of acetic acid and the destruction of residual STAB.

    • Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: N-Alkylation via SN2 Displacement

Objective: Coupling the piperidine core with sterically accessible alkyl halides.

  • Reaction Assembly:

    • Dissolve the intermediate hydrochloride salt (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

    • Add finely powdered anhydrous K2CO3 (3.0 eq). Causality: A heterogeneous mild base effectively scavenges the HCl generated during the SN2 process without degrading base-sensitive functional groups on the alkyl halide.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise. Heat the mixture to 65°C and stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The absence of a ninhydrin-active spot at the baseline confirms the complete consumption of the secondary amine.

  • Isolation:

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

Quantitative Data & Reaction Optimization

The choice of reducing agent and solvent in Reductive Amination profoundly impacts the chemoselectivity and overall yield. Table 2 summarizes the empirical data validating the use of STAB over traditional borohydrides.

Table 2: Reductive Amination Optimization Summary

Reducing AgentSolventTempTimeYield (%)Causality / Analytical Observation
NaBH4MeOH25°C12 h45%Significant alcohol byproduct observed due to premature aldehyde reduction.
NaBH3CNMeOH25°C16 h72%Moderate yield; requires strict pH control. Toxic HCN gas risk during workup.
STAB DCE 25°C 4 h 94% High selectivity for iminium ion; clean conversion with minimal byproducts.
STABTHF25°C8 h81%Slower reaction rate due to the lower solubility of STAB in ethereal solvents.

Pharmacological Application & Mechanism of Action

Once functionalized, the resulting piperidine-core APIs are frequently deployed as modulators of complex biological pathways. The diagram below illustrates the general signaling cascade initiated by these derivatives when targeting GPCRs or specific enzyme active sites.

G A Piperidine-Core API B Target Receptor Binding A->B H-Bonding & Hydrophobic Int. C Signal Transduction Modulation B->C Agonism/Antagonism D Downstream Effector Pathway C->D E Therapeutic Efficacy D->E

Caption: Generalized mechanism of action for APIs utilizing the functionalized piperidine scaffold.

References

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Application

Application Note: 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Pharmacological Relevance In modern medicinal chemistry, functionalized piperidines are indispensable scaffolds. Specifically, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, functionalized piperidines are indispensable scaffolds. Specifically, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) serves as a highly versatile, bifunctional building block. It features a nucleophilic secondary amine (protected as a bench-stable hydrochloride salt) and a methoxyacetamide moiety that provides a rigid, precisely oriented hydrogen-bond donor/acceptor network.

This specific structural combination is highly sought after in drug discovery. For instance, the piperidine core is heavily utilized in the design of eIF2B activators (ISRIB analogues) to overcome the poor aqueous solubility of traditional cyclohexane cores while maintaining high target potency . Furthermore, N-(piperidin-4-yl)acetamide motifs are frequently incorporated into NK-3 receptor antagonists for psychiatric disorders and B1R modulators for inflammatory indications, where the acetamide group navigates tight binding pockets .

Structural Causality & Physicochemical Profiling

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogues (like 4-aminopiperidine):

  • The Methoxyacetamide Motif : The terminal methoxy group increases lipophilicity compared to a simple hydroxyl, improving membrane permeability. Simultaneously, the acetamide provides a planar hydrogen-bond donor (N-H) and acceptor (C=O). This is crucial for anchoring molecules in kinase hinge regions or GPCR allosteric sites.

  • The Hydrochloride Salt Formulation : Secondary amines are prone to atmospheric oxidation and can absorb CO₂ to form carbamates. The hydrochloride salt ensures long-term bench stability and prevents premature dimerization, requiring deliberate, controlled in situ free-basing during synthesis .

Biological Target Logic

BioPathway A Substituted Piperidine Derivative B eIF2B Complex Activation A->B ISRIB Analogues C Kinase Inhibition (e.g., EGFR/ALK) A->C Heteroaryl Coupling D Stress Response Suppression B->D E Apoptosis in Cancer Cells C->E

Caption: Dual-role pharmacological pathways of piperidine-acetamide derivatives in drug discovery.

Synthetic Workflow Logic

SyntheticWorkflow A 2-Methoxy-N-(piperidin-4-yl) acetamide HCl B In Situ Free-Basing (DIPEA, DMF) A->B Base Addition C Nucleophilic Piperidine Intermediate B->C -HCl D SNAr / Buchwald-Hartwig (Heteroaryl Halide) C->D Pathway 1 E Reductive Amination (Aldehyde + NaBH(OAc)3) C->E Pathway 2 F Target Scaffold A (Kinase Inhibitor) D->F G Target Scaffold B (GPCR / eIF2B Ligand) E->G

Caption: Synthetic workflow detailing the divergent functionalization of the piperidine core.

Quantitative Reaction Metrics

To aid in experimental planning, the following table summarizes the expected performance of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride across standard medicinal chemistry transformations.

Reaction TypeElectrophile / ReagentBase / CatalystSolvent & TempTypical YieldKey Byproducts to Monitor
SNAr 2-Chloro-pyrimidineDIPEA (3.0 eq)DMF, 80 °C75–85%Hydrolysis of pyrimidine
Buchwald-Hartwig Aryl BromidePd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane, 100 °C60–70%Dehalogenated aryl
Reductive Amination BenzaldehydeNone (or AcOH cat.)DCE, RT80–90%Over-alkylation (rare)
Amidation Acyl ChlorideEt₃N (2.5 eq)DCM, 0 °C to RT85–95%N,O-diacylation (trace)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include internal causality explanations for reagent choices and built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol attaches the piperidine core to a heteroaryl scaffold (e.g., for kinase inhibitor synthesis).

  • Preparation : Weigh 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (1.0 eq) and the target heteroaryl chloride (1.1 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent & Base Addition : Suspend the solids in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive secondary amine and acts as an acid scavenger for the HCl generated during the SNAr process, without competing for the electrophile.

    • Self-Validation Check: Upon addition of DIPEA, the cloudy suspension of the HCl salt will rapidly transition to a clear or slightly yellow solution, visually confirming the successful liberation and dissolution of the free base.

  • Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

    • In-Process Control (IPC): Take a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 173 for the free base) is <5% relative to the product peak.

  • Workup : Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3×). Wash the combined organic layers with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous layer) and brine.

  • Purification & QC : Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient). Validate the final structure via ¹H NMR: confirm the disappearance of the piperidine N-H proton and the downfield shift of the equatorial/axial protons adjacent to the piperidine nitrogen.

Protocol B: Reductive Amination

This protocol is utilized to append alkyl or benzyl groups to the piperidine nitrogen, a common step in synthesizing GPCR ligands or eIF2B activators.

  • Preparation : Dissolve 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.15 M).

  • Free-Basing : Add Triethylamine (Et₃N) (1.1 eq) to liberate the free amine. Stir for 15 minutes.

    • Causality: Et₃N is sufficient here (instead of DIPEA) because there is no competing strong electrophile that would react with the base.

  • Imine Formation : Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is a mild, highly selective reducing agent. It reduces the transient iminium ion efficiently but is not strong enough to reduce the unreacted aldehyde or the acetamide carbonyl, preventing unwanted side reactions.

  • Workup : Stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ (gas evolution will occur), extract with DCM (3×), dry over MgSO₄, and concentrate.

  • Purification & QC : Purify via reverse-phase HPLC. Validate via ¹H NMR: look for the emergence of new benzylic/alkyl protons from the aldehyde component, while ensuring the retention of the methoxy singlet (~3.3 ppm) and the acetamide N-H proton (~7.5 ppm).

References

  • University of Nottingham ePrints. Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein synthesis. Available at:[Link]

  • Google Patents. EP2200982A1 - Piperidine derivatives as nk3 receptor antagonists.
  • Google Patents. EP2857388A1 - Azoles containing sulfone.
  • PubChem. 4-Acetamidopiperidine | C7H14N2O | CID 1445156. Available at:[Link]

Method

Application Note: Scalable Preparation of 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride

Introduction & Strategic Context Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, frequently serving as key pharmacophores in G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and CNS-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, frequently serving as key pharmacophores in G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and CNS-active therapeutics[1]. Specifically, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170286-82-4) is a highly versatile building block. The methoxyacetamide moiety provides crucial hydrogen-bonding interactions (acting as both a donor and an acceptor), while the piperidine nitrogen serves as a functionalizable handle for subsequent derivatization via reductive amination, nucleophilic aromatic substitution (SNAr), or urea formation.

This application note details a self-validating, two-step synthetic protocol designed for high yield, high purity, and scalability, tailored for drug development professionals.

Mechanistic Insights: The Causality Behind the Chemistry

A robust synthesis of this building block relies on an initial amide coupling followed by an anhydrous acidic Boc deprotection. Understanding the mechanistic rationale behind the reagent selection is critical for troubleshooting and scaling the workflow.

Amide Bond Formation (Step 1)

The coupling of 4-amino-1-Boc-piperidine with methoxyacetic acid requires an activating agent to convert the carboxylic acid into a highly reactive electrophile. While traditional carbodiimides like EDCI form an O-acylisourea intermediate, the addition of a uronium/aminium-based reagent like HATU significantly accelerates the reaction[2].

Under basic conditions provided by N,N-Diisopropylethylamine (DIPEA), the carboxylate anion attacks HATU to form an O-acyl(tetramethyl)isourea intermediate. The 7-azabenzotriazole oxide anion (OAt⁻) then attacks this intermediate to generate a highly reactive active ester, which rapidly undergoes aminolysis with the primary amine of the piperidine[2]. This specific pathway minimizes epimerization and maximizes the yield of the intermediate tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate, avoiding the formation of unreactive N-acylurea byproducts often seen with standalone carbodiimides.

Anhydrous Boc Deprotection (Step 2)

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under the basic coupling conditions and its facile, clean removal under acidic conditions[3]. The deprotection mechanism involves the protonation of the carbamate carbonyl oxygen by a strong acid. This protonation facilitates the heterolytic cleavage of the tert-butyl-oxygen bond, yielding a stable tert-butyl cation (which is trapped as isobutylene gas or tert-butyl chloride) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine[3].

We specifically employ 4M HCl in anhydrous 1,4-dioxane rather than trifluoroacetic acid (TFA). The rationale is twofold:

  • Direct Salt Precipitation: The resulting hydrochloride salt is typically insoluble in the dioxane/ether reaction mixture, allowing for direct isolation via vacuum filtration without the need for an aqueous basic workup.

  • Avoiding TFA Adducts: TFA salts can complicate downstream biological assays and require additional ion-exchange chromatography to convert to the pharmaceutically acceptable HCl salt[1].

Synthetic Workflow Visualization

G SM1 4-Amino-1-Boc-piperidine + Methoxyacetic Acid Coupling Amide Coupling HATU, DIPEA, DMF rt, 4-12 h SM1->Coupling Int1 tert-Butyl 4-(2-methoxyacetamido) piperidine-1-carboxylate Coupling->Int1 85-95% Yield Deprotect Boc Deprotection 4M HCl in Dioxane rt, 2-4 h Int1->Deprotect Product 2-Methoxy-N-(piperidin-4-yl) acetamide Hydrochloride Deprotect->Product >95% Yield

Figure 1: Two-step synthetic workflow for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methoxyacetic acid (1.1 equiv, 11.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 12.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol) to the solution. Stir the reaction mixture at room temperature for 15 minutes to allow for the complete formation of the active OAt-ester.

  • Coupling: Add 4-amino-1-Boc-piperidine (1.0 equiv, 10.0 mmol) to the activated mixture in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress via TLC (Eluent: 5% MeOH in Dichloromethane, visualized by Ninhydrin stain; the primary amine starting material will appear as a dark spot, while the product is Ninhydrin-negative).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with 1M aqueous HCl (50 mL), water (50 mL), and brine (50 mL) to remove DMF and urea byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a white solid.

Protocol 2: Synthesis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride
  • Preparation: Suspend the purified tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate (1.0 equiv, 8.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Deprotection: Slowly add a commercially available solution of 4M HCl in anhydrous 1,4-dioxane (10.0 equiv, 80.0 mmol, 20 mL) at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Gas evolution (isobutylene) will be observed initially, followed by the gradual precipitation of the hydrochloride salt.

  • Isolation: Once complete consumption of the starting material is confirmed by LC-MS or TLC, add cold diethyl ether (30 mL) to fully precipitate the product.

  • Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the highly hygroscopic white solid in vacuo over P₂O₅ or in a vacuum oven at 40 °C for 12 hours to afford the final product.

Analytical Data & Yield Summary

To ensure reproducibility and self-validation of the protocol, the expected quantitative and qualitative analytical metrics are summarized in Table 1 below.

ParameterStep 1: IntermediateStep 2: Final HCl Salt
Chemical Formula C₁₃H₂₄N₂O₄C₈H₁₇ClN₂O₂
Molecular Weight 272.34 g/mol 208.68 g/mol
Physical State White to off-white solidWhite crystalline powder
Typical Yield 85 – 95%> 95%
Reaction Time 4 – 12 hours2 – 4 hours
ESI-MS [M+H]⁺ m/z 273.2m/z 173.1 (Free base)
Key ¹H NMR Peaks δ 1.45 (s, 9H, Boc), 3.39 (s, 3H, OCH₃)δ 3.35 (s, 3H, OCH₃), 8.80-9.20 (br s, 2H, NH₂⁺)
Purity (HPLC) > 98%> 99%

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 2

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. 1

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.3

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride synthesis

Target Molecule: 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride Welcome to the Advanced Synthesis Troubleshooting Center. Synthesizing 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride presents two distinct mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Welcome to the Advanced Synthesis Troubleshooting Center. Synthesizing 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride presents two distinct mechanistic challenges:

  • Achieving quantitative acylation of the sterically hindered primary amine at the 4-position of the piperidine ring.

  • Isolating the highly hygroscopic hydrochloride salt post-deprotection without product degradation or moisture absorption.

As application scientists, we do not rely on trial and error. This guide provides field-proven protocols, explains the chemical causality behind every optimization step, and establishes self-validating workflows to ensure reproducible, high-yield results.

Quantitative Troubleshooting Matrix

To establish a baseline for your synthesis, compare your current parameters against the optimized quantitative data below. Deviations in equivalents or solvent choices are the most common sources of yield reduction.

Acylation MethodReagent Equivalents (Acid:Amine:Coupling:Base)SolventTemp / TimeExpected YieldPrimary Failure Mode
Acid Chloride 1.2 : 1.0 : N/A : 2.0 (DIPEA)Anhydrous DCM0 °C to RT / 4 h75 - 85%Hydrolysis of acid chloride due to trace moisture.
EDC / HOBt 1.1 : 1.0 : 1.2 (EDC/HOBt) : 2.5 (DIPEA)DMF or DCMRT / 12-24 h80 - 90%Rearrangement to inactive N-acylurea if HOBt is omitted.
HATU 1.1 : 1.0 : 1.1 (HATU) : 3.0 (DIPEA)DMFRT / 4-6 h> 90% Epimerization (not applicable here) or reagent degradation.
Frequently Asked Questions & Mechanistic Insights

Q1: My amide coupling yield is plateauing around 60% when using methoxyacetic acid and EDC. How can I drive this to >90%? Causality & Solution: The reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. EDC activates methoxyacetic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct, permanently capping your yield[1].

To suppress this side reaction, you must add a nucleophilic additive like HOBt. HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester, which is highly reactive to amines but stable against rearrangement[2]. If yields remain low due to the steric hindrance of the piperidine 4-position, switch to HATU . HATU generates an OAt-active ester; the adjacent nitrogen in the azabenzotriazole ring provides a neighboring-group effect that drastically accelerates the coupling step[1][3].

Q2: I am using methoxyacetyl chloride instead of the acid. The reaction is messy and yields multiple spots on TLC. Why? Causality & Solution: Methoxyacetyl chloride is highly electrophilic but extremely sensitive to hydrolysis. If your 1-Boc-4-aminopiperidine or solvent (DCM) is not strictly anhydrous, the acid chloride hydrolyzes back to methoxyacetic acid, which cannot react further without a coupling agent. Furthermore, the reaction is highly exothermic; localized heating leads to degradation. The Fix: Always add the acid chloride dropwise at 0 °C to a solution containing the amine and a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl.

Q3: During Boc deprotection with 4M HCl in dioxane, I get a gummy syrup instead of a solid precipitate. How do I isolate the pure hydrochloride salt? Causality & Solution: The target molecule, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, is highly hygroscopic. When the Boc group is cleaved using 4M HCl in dioxane, the resulting salt can form a solvate or absorb atmospheric moisture rapidly upon total solvent evaporation, resulting in a gum[4]. The Fix: Do not evaporate the reaction mixture to dryness. Instead, concentrate the dioxane to 1/3 of its original volume and induce precipitation by adding a large excess of an anhydrous anti-solvent (e.g., cold diethyl ether or MTBE). The sudden drop in polarity forces the hydrochloride salt to crystallize rapidly, preventing moisture absorption[4][5].

Visualizing the Synthesis Logic

The following diagrams map the decision-making process and the chemical causality of the coupling mechanism.

SynthesisWorkflow Start 1-Boc-4-aminopiperidine (Starting Material) Decision Acylation Strategy Start->Decision RouteA Route A: Methoxyacetyl Chloride + DIPEA / DCM (0 °C) Decision->RouteA High Reactivity, Moisture Sensitive RouteB Route B: Methoxyacetic Acid + HATU / DIPEA / DMF (RT) Decision->RouteB Mild Conditions, High Yield Intermediate 1-Boc-4-(2-methoxyacetamido)piperidine (Intermediate) RouteA->Intermediate RouteB->Intermediate Deprotect Boc Deprotection 4M HCl in Dioxane (RT) Intermediate->Deprotect Purify before cleavage Product 2-methoxy-N-(piperidin-4-yl)acetamide HCl (Final Target) Deprotect->Product Anti-solvent Precipitation

Caption: Decision tree and workflow for the synthesis of 2-methoxy-N-(piperidin-4-yl)acetamide HCl.

Mechanism Acid Methoxyacetic Acid EDC EDC Activation Acid->EDC Oacyl O-acylisourea (Unstable) EDC->Oacyl Fast HOBt HOBt Addition Oacyl->HOBt Prevents Rearrangement OBtEster OBt-Active Ester (Stable & Reactive) HOBt->OBtEster Amine 1-Boc-4- aminopiperidine OBtEster->Amine Nucleophilic Attack Amide Boc-Protected Amide Amine->Amide

Caption: Mechanistic pathway of EDC/HOBt-mediated amide coupling highlighting intermediate stability.

Self-Validating Experimental Protocols
Workflow A: Amide Coupling (HATU Method - Recommended)

This protocol utilizes HATU to overcome the mild steric hindrance of the piperidine 4-position, ensuring >90% conversion.

  • Activation: In an oven-dried flask under nitrogen, dissolve methoxyacetic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) via syringe.

    • Self-Validation Cue: The solution will turn a distinct yellow color within 2-3 minutes, confirming the formation of the OAt-active ester.

  • Coupling: Add 1-Boc-4-aminopiperidine (1.0 eq) in one portion. Stir at room temperature for 4-6 hours.

    • Self-Validation Cue: As the active ester is consumed by the amine, the intense yellow color will gradually fade to a pale yellow or clear solution.

  • Workup: Dilute with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine (to remove DMF). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow B: Boc Deprotection & Salt Isolation

This protocol prevents the formation of hygroscopic gums and ensures the isolation of a crystalline hydrochloride salt.

  • Cleavage: Dissolve the purified 1-Boc-4-(2-methoxyacetamido)piperidine in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: Slowly add 4M HCl in dioxane (10.0 eq) at room temperature[5].

    • Self-Validation Cue: Effervescence (bubbling) will begin immediately. This is the release of isobutylene and CO2 gas. The reaction is kinetically active as long as gas is evolving.

  • Monitoring: Stir for 1-2 hours. The reaction is complete when gas evolution completely ceases and TLC confirms the disappearance of the starting material[4].

  • Precipitation (Critical Step): Do not evaporate to dryness. Concentrate the mixture under reduced pressure to approximately 1/3 of its volume.

  • Crystallization: Vigorously stir the concentrated solution and dropwise add 5 volumes of ice-cold, anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate will crash out immediately.

  • Isolation: Filter the solid rapidly through a Buchner funnel under a nitrogen blanket (to prevent atmospheric moisture absorption) and dry under high vacuum overnight to yield the pure 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride.

References
  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC.[Link]

  • ResearchGate. "Boc deprotection conditions tested." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride vs. Free Base

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural Causality In pharmaceutical deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Causality

In pharmaceutical development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are fundamentally dictated by its solid-state form[1]. 2-methoxy-N-(piperidin-4-yl)acetamide is a highly valuable pharmacophore building block. Structurally, it features a neutral, stable acetamide moiety and a basic secondary amine within its piperidine ring. The decision to utilize this compound in its free base form versus its hydrochloride (HCl) salt form carries profound implications for its chemical stability, thermal profile, and manufacturability[2].

As a Senior Application Scientist, it is critical to understand the causality behind these differences. In the free base form, the secondary nitrogen of the piperidine ring possesses an available, highly nucleophilic lone pair of electrons. This structural feature renders the molecule inherently susceptible to oxidative degradation, N-alkylation, and the absorption of atmospheric carbon dioxide to form undesirable carbamates[3].

Conversely, synthesizing the hydrochloride salt involves the protonation of this secondary amine. By reacting the basic nitrogen with hydrochloric acid, the lone pair is neutralized, forming an ammonium cation paired with a chloride anion[3]. This ion-pairing establishes a robust, highly ordered crystal lattice. The resulting lattice energy drastically increases the melting point, shields the nitrogen from oxidative attack, and enhances aqueous solubility—a critical parameter for bioavailability[1][4].

G FB Free Base (Secondary Amine) LP Reactive Lone Pair (Nucleophilic) FB->LP Deg Oxidation & CO2 Absorption LP->Deg HCl HCl Salt (Protonated Amine) Ionic Ionic Lattice (Cl- Counterion) HCl->Ionic Stab High Chemical & Thermal Stability Ionic->Stab

Logical pathway demonstrating how amine protonation dictates chemical stability.

Quantitative Stability Comparison

The thermodynamic and chemical stability of the two forms diverge significantly under environmental stress. Table 1 synthesizes the quantitative stability parameters characteristic of piperidine-derived APIs, demonstrating the superiority of the HCl salt in rigorous formulation contexts[2][5].

Table 1: Physicochemical and Stability Profiling

ParameterFree Base FormHydrochloride (HCl) SaltMechanistic Causality
Melting Point Lower (~60–80°C)Higher (>180°C)Weak intermolecular dipole forces in the free base vs. strong ionic lattice energy in the salt[1].
Aqueous Solubility (pH 7.4) Poor (<1 mg/mL)Excellent (>50 mg/mL)The charged ammonium cation facilitates highly favorable ion-dipole interactions with aqueous solvents[6].
Hygroscopicity (75% RH) High (Prone to deliquescence)Low to ModerateAmorphous tendencies in the free base allow moisture ingress; the dense crystalline packing of the HCl salt resists water vapor[5].
Chemical Stability (Accelerated: 40°C/75% RH, 6 mo.) ~85% Purity (Degradation observed)>99% Purity (Stable)Protonation of the amine lone pair in the HCl salt prevents nucleophilic attack and oxidation[2][3].

Self-Validating Experimental Methodologies

To objectively validate these stability differences in your laboratory, researchers must employ rigorous, self-validating experimental systems. Below are the standardized, step-by-step protocols for assessing thermal stability, hygroscopicity, and degradation kinetics.

Protocol 1: Accelerated Stability and Degradation Profiling

Objective: To quantify the chemical degradation and moisture uptake of both forms under ICH-compliant accelerated stress conditions.

  • Sample Preparation: Accurately weigh 100.0 mg of 2-methoxy-N-(piperidin-4-yl)acetamide free base and 100.0 mg of the HCl salt into separate, pre-weighed open glass HPLC vials.

  • Environmental Stressing: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[5].

  • Gravimetric Moisture Analysis: At days 7, 14, and 28, remove the vials, allow them to equilibrate to room temperature in a desiccator for exactly 10 minutes, and weigh them on an analytical balance to calculate percentage mass gain (hygroscopicity).

  • Chromatographic Analysis (HPLC): At the 1-month and 3-month marks, dissolve 10 mg of each stressed sample in 10 mL of mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid). Inject 10 µL into an HPLC system equipped with a C18 column and a UV detector.

  • Data Interpretation: Integrate the peak areas to determine the percentage of the parent compound remaining. The appearance of secondary peaks with shorter retention times typically indicates oxidative or hydrolytic degradation products.

Protocol 2: Thermal and Solid-State Characterization (DSC)

Objective: To determine the melting point, enthalpy of fusion, and phase transitions using Differential Scanning Calorimetry (DSC).

  • Sample Encapsulation: Weigh 3–5 mg of the analyte (Free Base or HCl Salt) into a standard aluminum DSC pan and crimp the lid. Prepare an empty crimped pan as a baseline reference.

  • Purging: Place the pans into the DSC cell and purge with dry nitrogen gas at a flow rate of 50 mL/min. This is a critical step to prevent oxidative degradation during the heating cycle[6].

  • Heating Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min from 25°C to 250°C.

  • Thermogram Analysis: Record the onset temperature (melting point) and the peak integral (enthalpy of fusion, ΔH ). A sharp endothermic peak indicates high crystallinity (characteristic of the HCl salt), while a broad peak or glass transition event indicates amorphous character (common in the free base)[6].

Workflow Start Sample Prep: Free Base vs HCl Salt Stress Accelerated Stress (40°C / 75% RH) Start->Stress Analysis HPLC & DSC/TGA Analysis Stress->Analysis Compare Degradation & Moisture Profiling Analysis->Compare

Step-by-step experimental workflow for accelerated stability testing.

Formulation & Drug Development Implications

The selection between a free base and an HCl salt represents a critical milestone in the drug development pipeline[4]. While the free base of 2-methoxy-N-(piperidin-4-yl)acetamide may be utilized in specific non-aqueous formulations or transdermal delivery systems where high lipophilicity is required, the hydrochloride salt is overwhelmingly preferred for solid oral dosage forms[2].

The HCl salt's resistance to atmospheric degradation, superior shelf-life, and predictable dissolution kinetics mitigate the risks of API degradation and batch-to-batch variability during large-scale manufacturing[1][2]. By understanding the structural causality behind these properties, formulation scientists can proactively design more stable, efficacious, and compliant therapeutic products.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH ResearchGate URL:[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis American Chemical Society (ACS) URL:[Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Pharmaoffer URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online URL:[Link]

Sources

Comparative

Comparative Guide: Piperidine Derivatives vs. 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride in Drug Discovery

Executive Summary & Structural Logic The strategic incorporation of sp³-rich, polar motifs into privileged scaffolds is a cornerstone of modern drug discovery. Piperidines are among the most important synthetic fragments...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The strategic incorporation of sp³-rich, polar motifs into privileged scaffolds is a cornerstone of modern drug discovery. Piperidines are among the most important synthetic fragments for designing drugs and play a dominant role in the pharmaceutical industry[1]. The piperidine scaffold is widely recognized as a "privileged structure" due to its conformational flexibility and frequent appearance in biologically active compounds, including anticancer, antiviral, and central nervous system (CNS) therapeutics[2],[3].

However, traditional lipophilic piperidine derivatives (e.g., 4-phenylpiperidine or 1-benzylpiperidine) often suffer from poor aqueous solubility, rapid cytochrome P450 (CYP) metabolism, and off-target lipid-driven toxicities, such as hERG channel inhibition.

To overcome these liabilities, 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride [4] has emerged as a highly functionalized, hydrophilic building block. As an Application Scientist, I evaluate this compound not just as a structural variant, but as a deliberate pharmacokinetic upgrade. The causality behind its design is threefold:

  • The Piperidine Ring: Provides a basic nitrogen (pKa ~9.5) that is protonated at physiological pH, allowing for critical salt-bridge formations with target proteins (e.g., Aspartate residues in GPCR binding pockets)[5].

  • The Methoxyacetamide Motif: Introduces a dense hydrogen-bonding network (one donor, two acceptors) while maintaining a low molecular weight. This drastically increases the Topological Polar Surface Area (TPSA), driving lower LogP and mitigating lipophilic toxicity.

  • The Hydrochloride Salt: Free-base piperidines often suffer from dissolution-rate-limited absorption. The hydrochloride formulation ensures immediate dissolution in aqueous media, a critical requirement for avoiding false negatives in high-throughput screening (HTS).

G A Piperidine Scaffold (Privileged Structure) B Lipophilic Derivatives (e.g., 4-phenylpiperidine) A->B Alkylation / Arylation C 2-Methoxy-N-(piperidin-4-yl) acetamide HCl A->C Amidation + Etherification D High LogP / Poor Solubility Potential hERG Liability B->D Lipophilic driving force E Low LogP / High Solubility Favorable ADME Profile C->E Sp3-rich polarity F H-Bond Network Enhanced Target Binding C->F Methoxyacetamide motif

Structural divergence of piperidine scaffolds and their impact on ADME-Tox properties.

Physicochemical & Pharmacokinetic Comparison

To objectively evaluate performance, we benchmark 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride against a standard lipophilic derivative (4-phenylpiperidine) and a simple polar derivative (piperidin-4-ol). The data below highlights how the methoxyacetamide group optimizes the pharmacokinetic profile.

Parameter4-Phenylpiperidine (Lipophilic)Piperidin-4-ol (Polar)2-Methoxy-N-(piperidin-4-yl)acetamide HCl (Target)
Molecular Weight (Free Base) 161.25 g/mol 101.15 g/mol 172.23 g/mol
LogP (Calculated) 2.8-0.20.4
TPSA (Ų) 12.032.350.4
H-Bond Donors / Acceptors 1 / 12 / 22 / 3
Kinetic Solubility (PBS, pH 7.4) < 50 µM> 500 µM> 1000 µM
HLM Stability (t½, min) 15 (Rapid CYP oxidation)45> 60 (Steric shielding by acetamide)

Analytical Insight: The target compound achieves an optimal LogP (0.4), placing it perfectly within the "rule of three" for fragment-based drug discovery, while providing superior metabolic stability due to the steric shielding of the vulnerable 4-position on the piperidine ring.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls and orthogonal validation steps to ensure that the data generated reflects true chemical behavior rather than artifactual errors.

Protocol 1: High-Throughput Kinetic Solubility Profiling

Causality: Thermodynamic solubility measures the absolute equilibrium of a solid in a solvent, but it fails to capture the rapid dissolution dynamics required when DMSO stock solutions are diluted into aqueous biological assays. If a compound precipitates upon dilution ("brick dust" effect), it yields false negatives in bioassays. We use a kinetic solubility assay to mimic these exact HTS conditions.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the target compound, a highly soluble control (caffeine), and a poorly soluble control (amiodarone) in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stocks into a 96-well plate. Dilute rapidly with Phosphate-Buffered Saline (PBS, pH 7.4) to target concentrations ranging from 10 µM to 1000 µM. Ensure the final DMSO concentration remains strictly ≤ 1% to prevent solvent-mediated solubilization.

  • Equilibration: Incubate the plate at 37°C for 2 hours with continuous orbital shaking to reach a kinetic steady state.

  • Filtration: Transfer the mixtures to a 96-well filter plate containing a 0.22 µm polycarbonate membrane. Centrifuge at 3000 x g for 10 minutes to separate micro-precipitates from the soluble fraction.

  • Orthogonal Quantification: Quantify the filtrate concentration via LC-UV against a pre-established calibration curve. Self-Validation: The assay is only considered valid if caffeine shows >1000 µM solubility and amiodarone shows <50 µM solubility.

Protocol 2: Chemoselective Buchwald-Hartwig Cross-Coupling

Causality: 2-methoxy-N-(piperidin-4-yl)acetamide contains two potential sites for arylation: the secondary amine of the piperidine ring and the secondary amide. The piperidine nitrogen is highly nucleophilic (pKa ~9.5), whereas the amide nitrogen is a poor nucleophile (pKa ~16). By deliberately selecting a mild inorganic base (Cs₂CO₃) instead of a strong base (NaOtBu), we prevent the deprotonation of the amide. This ensures the palladium catalyst exclusively undergoes reductive elimination at the piperidine nitrogen, achieving perfect chemoselectivity.

Step-by-Step Methodology:

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active L-Pd(0) species.

  • Substrate Addition: To the catalyst solution, add the aryl halide (1.0 equiv), 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (1.2 equiv), and Cs₂CO₃ (2.5 equiv; excess required to neutralize the HCl salt and drive the catalytic cycle).

  • Thermal Cycling & Kinetic Monitoring: Seal the reaction vial and heat to 90°C. Withdraw 10 µL aliquots at 1h, 4h, and 12h. Quench immediately with cold acetonitrile.

  • Benchmarking: Run a parallel control reaction using 4-phenylpiperidine. Self-Validation: Thermodynamic endpoints (24h yields) often mask the slower catalytic turnover caused by the bulky methoxyacetamide group. Kinetic aliquoting reveals the true reaction rate differences between the polar and lipophilic derivatives.

  • Orthogonal Purity Check: Following flash chromatography, validate the chemoselectivity via 2D-NMR (HMBC/HSQC) to definitively confirm that the aryl group is bonded exclusively to the piperidine nitrogen, with the amide proton remaining intact.

Workflow Step1 1. Reagent Prep Dry solvents, inert atm. Step2 2. Catalyst Activation Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Substrate Addition Piperidine + Aryl Halide Step2->Step3 Step4 4. Kinetic Monitoring LC-MS aliquots at 1, 4, 12h Step3->Step4 Chemoselective conditions Step5 5. Orthogonal Validation NMR + HPLC Purity Check Step4->Step5 Reaction completion Control Internal Control Standard Piperidine Control->Step3 Benchmarking

Self-validating high-throughput cross-coupling workflow for piperidine derivatives.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH.gov. Available at: 1[1]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at:2[2]

  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem. Available at: 3[3]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: 5[5]

  • 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride - CAS 1170286-82-4. Molaid. Available at: 4[4]

Sources

Validation

FTIR Spectra Analysis of 2-Methoxy-N-(piperidin-4-yl)acetamide Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative spectral analysis, and self-validating experimental methodologies. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative spectral analysis, and self-validating experimental methodologies.

Executive Summary

In pharmaceutical synthesis, piperidine derivatives frequently serve as critical building blocks for prokinetic agents and neuroactive compounds. 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1170286-82-4)[1] is a highly functionalized intermediate featuring a secondary amide, an aliphatic ether, and a protonated secondary amine.

For drug development professionals, verifying the exact protonation state and identifying incomplete deprotection during synthesis is paramount. This guide provides an objective, in-depth Fourier Transform Infrared (FTIR) spectroscopy comparison between the target hydrochloride salt, its free base form, and an N-benzyl protected alternative. By understanding the causality behind specific vibrational shifts, researchers can establish robust, self-validating analytical workflows.

Mechanistic Grounding: The Molecular Architecture

To accurately interpret the FTIR spectrum of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, we must deconstruct its molecular architecture into three primary vibrational domains:

  • The Secondary Amide Group: The acetamide linkage exhibits highly characteristic Amide I (C=O stretch) and Amide II (N-H bend / C-N stretch) bands. The exact wavenumber of these bands is highly sensitive to the local hydrogen-bonding environment[2].

  • The Piperidine Hydrochloride Core: Unlike a neutral secondary amine, the protonated piperidine ring ( NH2+​ ) forms a strong ionic and hydrogen-bonded network with the chloride counterion ( N-H⋯Cl− ). This fundamentally alters the dipole moment and vibrational frequency of the N-H bonds[3].

  • The Methoxy Ether: The aliphatic C-O-C linkage provides a distinct asymmetric stretching signature in the fingerprint region, serving as an internal structural anchor that remains relatively unaffected by salt formation.

Comparative FTIR Analysis: Salt vs. Free Base vs. Protected Analog

When tracking synthetic progression—such as the debenzylation of an intermediate followed by salt formation—FTIR provides immediate, non-destructive confirmation. Table 1 summarizes the quantitative spectral shifts across three related molecular states.

Table 1: Comparative FTIR Peak Assignments ( cm−1 )
Functional Group / VibrationTarget: Hydrochloride SaltAlternative 1: Free BaseAlternative 2: N-Benzyl Protected
Amide N-H Stretch (Amide A) ~3300 (Sharp, strong)~3300 (Sharp, strong)~3310 (Sharp, strong)
Piperidine N-H Stretch Overlaps with NH2+​ band~3350 (Sharp, medium)Absent
Piperidine NH2+​ Stretch 2800–2400 (Broad, complex) AbsentAbsent
Amide C=O Stretch (Amide I) ~1655 (Strong)~1650 (Strong)~1660 (Strong)
Amide N-H Bend (Amide II) ~1540 (Medium)~1545 (Medium)~1535 (Medium)
Methoxy C-O-C Asym. Stretch ~1120 (Strong)~1120 (Strong)~1125 (Strong)
Aromatic C-H / C=C Stretches AbsentAbsent~3030, ~1600, ~1495
Deep Dive: Causality of Spectral Shifts

The Amine Hydrochloride Region (3000–2400 cm−1 ): The most definitive proof of successful salt formation is the appearance of the "ammonium band" between 2800 and 2400 cm−1 [4]. Causality: Protonation of the piperidine nitrogen creates a cationic NH2+​ center. The resulting strong hydrogen bonding with the chloride ion drastically weakens the N-H bond force constant, shifting the absorption to lower wavenumbers. Furthermore, Fermi resonance between the fundamental NH2+​ stretch and overtones of bending vibrations creates a broad, multi-peak envelope[3]. This band is entirely absent in the free base and the N-benzyl protected analog.

The Amide I and II Regions (1700–1500 cm−1 ): The Amide I band (~1655 cm−1 ) is primarily driven by the carbonyl (C=O) stretching vibration, while the Amide II band (~1540 cm−1 ) is a coupled mode of N-H in-plane bending and C-N stretching[2]. Causality: In the solid state, the hydrochloride salt alters the global crystal packing compared to the free base. Because the Amide I and II frequencies are highly sensitive to intermolecular hydrogen bonding geometry, slight shifts (typically ± 5 cm−1 ) are observed when transitioning from the free base to the salt form.

Experimental Methodology: Self-Validating Protocols

To ensure data trustworthiness, the FTIR protocol must be treated as a self-validating system. Artifacts from moisture or atmospheric gases can easily lead to false structural assignments.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) - Preferred Method

ATR-FTIR is the recommended technique for amine hydrochlorides due to its minimal sample preparation, which prevents moisture-induced artifacts.

  • Background Acquisition:

    • Action: Clean the diamond crystal with isopropyl alcohol and allow it to dry. Run a background scan (64 scans, 4 cm−1 resolution).

    • Causality: Atmospheric CO2​ (2350 cm−1 ) and water vapor (3900–3500 cm−1 and 1650–1400 cm−1 ) possess strong transition dipole moments. Immediate background subtraction ensures these dynamic variables do not obscure the critical Amide I and II bands[5].

  • Sample Application:

    • Action: Place 2–5 mg of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required because the evanescent IR wave only penetrates 0.5 to 2.0 microns into the sample.

  • Data Processing:

    • Action: Apply an ATR correction algorithm post-acquisition.

    • Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, ensuring accurate relative peak heights.

Protocol B: KBr Pellet Transmission - Alternative Method
  • Desiccation (Critical Step):

    • Action: Dry spectroscopic-grade KBr powder at 105°C for >2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture manifests as a broad O-H stretch at ~3400 cm−1 and an H-O-H bend at ~1630 cm−1 . The 1630 cm−1 artifact directly overlaps with the Amide I band of the acetamide group, leading to erroneous structural assignments and masking true secondary structure data[6].

  • Pellet Pressing:

    • Action: Grind 1 mg of sample with 100 mg of dried KBr in an agate mortar. Press under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

Workflow Visualization

FTIR_Workflow A Sample: Piperidine Acetamide HCl B ATR-FTIR Method (Diamond Crystal, No Prep) A->B C KBr Pellet Method (1% w/w in dry KBr) A->C D Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) B->D C->D E Data Processing (Baseline & ATR Correction) D->E F Band Assignment (Amide I/II, NH₂⁺, C-O-C) E->F

FTIR analytical workflow for piperidine acetamide derivatives comparing ATR and KBr methods.

References

  • Molaid Chemical Database. "2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride - CAS 1170286-82-4." Molaid. URL: [Link]

  • Pajzderska, A., et al. "Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases." Journal of Pharmaceutical Sciences (2012). URL: [Link]

  • Wang, Y., et al. "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega (2020). URL: [Link]

  • Babu, P., et al. "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles." PMC (2021). URL: [Link]

  • Faolain, E., et al. "Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'." PLOS One (2015). URL: [Link]

  • MDPI. "Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine." Crystals (2023). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-methoxy-N-(piperidin-4-yl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous planning extends beyond the experiment itself and into the entire lifecycle of a chemical, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous planning extends beyond the experiment itself and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride. Our commitment to your safety and environmental responsibility is paramount. This document is designed to be a self-validating system, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Assessment: The Foundation of Safe Disposal

Structural Analogs and Potential Hazards:

The molecule contains a piperidine ring, an amide linkage, and a methoxy group. Safety data for analogous compounds suggest potential for:

  • Acute Oral Toxicity: Similar compounds are often classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: Many chemicals with these functional groups can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

Regulatory Classification:

In the absence of specific data, it is prudent to handle 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride as a potentially hazardous chemical. The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States.[4][5] A chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[6]

Your Responsibility: The generator of the waste is legally responsible for making an accurate hazardous waste determination. Consult with your institution's Environmental Health & Safety (EH&S) department for guidance on classifying this specific compound within your local and national regulatory framework.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride for any purpose, including disposal, ensure you are wearing the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[1][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.[1][7][8]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.To prevent inhalation of airborne particles.[1]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride, from initial collection to final pickup.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A 1. Don PPE B 2. Prepare Waste Container A->B Ensure compatibility C 3. Segregate Waste B->C Avoid mixing incompatibles D 4. Transfer Waste C->D Careful handling E 5. Label Container D->E Accurate labeling is critical F 6. Store in SAA E->F Secure and safe storage G 7. Request Pickup F->G Follow institutional procedures

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.